molecular formula C11H13N3 B2651909 1-(2-Phenylethyl)-1h-pyrazol-4-amine CAS No. 28466-65-1

1-(2-Phenylethyl)-1h-pyrazol-4-amine

Cat. No.: B2651909
CAS No.: 28466-65-1
M. Wt: 187.246
InChI Key: DPFFGAWRMASQOT-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1h-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with a phenylethyl group at the 1-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylethyl)-1h-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with hydrazine and a suitable carbonyl compound to form the pyrazole ring. The reaction conditions typically include heating the reactants in a solvent such as ethanol or methanol, often in the presence of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives such as pyrazole carboxylic acids.

    Reduction: Reduced derivatives such as pyrazoline compounds.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(2-Phenylethyl)-1h-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethylamine: A related compound with a similar phenylethyl group but lacking the pyrazole ring.

    4-Aminopyrazole: A compound with a pyrazole ring and an amine group but without the phenylethyl substitution.

Uniqueness

1-(2-Phenylethyl)-1h-pyrazol-4-amine is unique due to the combination of the phenylethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

1-(2-phenylethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFFGAWRMASQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-nitro-1-phenethyl-1H-pyrazole (2.78 g, 12.87 mmol), in EtOAc (6 mL, degassed) and EtOH (18 mL, degassed), PtO2 (235 mg, 1.2 mmol) was added and the reaction mixture was stirred at rt under a H2-atmosphere for 18 h. The mixture was diluted with EtOH, filtered over celite and the filter cake was rinsed with EtOH. The filtrate was concentrated to obtain the title compound I-phenethyl-1H-pyrazol-4-ylamine as red solid. LC-MS conditions A: tR=0.54 min, [M+MeCN+H]+=229.04.
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
235 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-nitro-1-phenethyl-1H-pyrazole (90 mg, 0.41 mmol) in ethyl acetate (2 mL) and ethanol (2 mL) was added 10% Pd—C (20 mg), and the resulting mixture was stirred under hydrogen atmosphere overnight. TLC showed the reaction was complete. The catalyst was removed by filtration through a pad of celite, and the filtrate was concentrated under reduced pressure to give the title compound as red oil. 1H NMR (CDCl3, 400 MHz): δ=2.36 (br s, 2H), 3.11 (t, J=7.5 Hz, 2H), 4.21 (t, J=7.5 Hz, 2H), 6.83 (d, J=0.8 Hz, 1H), 7.10-7.12 (m, 2H), 7.18 (d, J=0.8 Hz, 1H), 7.20-7.28 (m, 3H).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

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